Benzo[d]oxazole-5-carbaldehyde
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Overview
Description
Benzo[d]oxazole-5-carbaldehyde is a compound that belongs to the class of organic compounds known as benzo[d]oxazoles. These are organic compounds containing a benzene ring fused to an oxazole ring (a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms). The benzo[d]oxazole moiety is a common structure found in various chemical entities that exhibit a wide range of biological activities, including anticancer properties as suggested by the synthesis and evaluation of 2-aryl 5-hydroxy benzo[d]oxazoles .
Synthesis Analysis
The synthesis of benzo[d]oxazole derivatives can involve various strategies, including one-pot synthesis methods that may dispense the need for ortho-disubstituted precursors. For instance, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles proceeds via CN formation followed by CO cyclization to form the benzo[d]oxazole ring . Additionally, the synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, which are structurally related to benzo[d]oxazole-5-carbaldehyde, can be achieved by reacting sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature, providing a safe and efficient method .
Molecular Structure Analysis
The molecular structure of benzo[d]oxazole derivatives can be confirmed using single-crystal X-ray diffraction studies. For example, the structure of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde was elucidated, revealing intramolecular hydrogen bonds that generate specific ring structures within the molecule. Intermolecular π-π stacking interactions and hydrogen bonds contribute to the stability of the crystal structure .
Chemical Reactions Analysis
Benzo[d]oxazole derivatives can undergo various chemical reactions. For instance, the reaction of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine leads to the formation of complex products confirmed by X-ray structure analysis . Similarly, the Vilsmeier–Haack reaction can be used to synthesize (5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives from hydrazino-1,3-benzoxazole and aromatic acetophenones .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]oxazole derivatives can be studied through spectroscopic methods and density functional theory (DFT) calculations. Spectroscopic properties such as IR, NMR, and MS spectra provide insights into the functional groups and molecular structure of the compounds. DFT calculations complement these studies by predicting the electronic structure and properties of the molecules . The photophysical and electrochemical properties of related heteropolycyclic donor-acceptor structural isomers have been investigated, demonstrating the influence of substituents and chromophore skeletons on these properties .
Scientific Research Applications
Crystal Structure and Spectroscopic Properties
Benzo[d]oxazole-5-carbaldehyde derivatives have been investigated for their crystal structure and spectroscopic properties. For instance, a study on 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde revealed insights into its intramolecular hydrogen bonds, π–π stacking, and three-dimensional framework. This understanding is crucial for applications in molecular engineering and material sciences (Chen, 2016).
Synthesis of Novel Derivatives
Benzo[d]oxazole-5-carbaldehyde is used in synthesizing novel compounds, like benzo[f]quinoline derivatives, through photocycloaddition processes. This synthesis is significant in developing new materials and potential pharmaceuticals (Šagud et al., 2015).
Formation of Biologically Active Structures
The compound has been utilized in creating oxazolines and oxazoles, which are important for generating a variety of biologically active structures. This method provides an efficient route to synthesize compounds with potential biological activities (Yi et al., 2018).
Antimicrobial and Anticancer Applications
Certain derivatives of Benzo[d]oxazole-5-carbaldehyde have shown antimicrobial and anticancer activities. This indicates its potential use in developing new therapeutic agents (Balaswamy et al., 2012); (Tangellamudi et al., 2018).
Green Synthesis Methods
It has been used in green synthesis methods for constructing complex structures like chromeno[2,3-c]pyrazol-4(1H)-ones, showcasing its role in environmentally friendly chemical syntheses (Li et al., 2015).
Molecular Rearrangements
Benzo[d]oxazole-5-carbaldehyde and its derivatives have been studied for their roles in molecular rearrangements, which is fundamental in understanding chemical reactions and designing synthetic pathways (Maeda & Kojima, 1977).
Safety And Hazards
Future Directions
While the specific future directions for benzo[d]oxazole-5-carbaldehyde are not mentioned in the sources, the increasing importance of oxazoles in the field of medicinal chemistry suggests that there will be continued interest in synthesizing various oxazole derivatives and screening them for their various biological activities .
properties
IUPAC Name |
1,3-benzoxazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZVUPWWWWWFEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625100 |
Source
|
Record name | 1,3-Benzoxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]oxazole-5-carbaldehyde | |
CAS RN |
638192-65-1 |
Source
|
Record name | 1,3-Benzoxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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